Cefacetrile sodium

Vue d'ensemble

Description

Le céphacétrile sodique est un antibiotique céphalosporine de première génération à large spectre. Il est efficace contre les infections bactériennes à Gram positif et à Gram négatif. Le céphacétrile sodique est un antibiotique bactériostatique, ce qui signifie qu'il inhibe la croissance et la reproduction des bactéries plutôt que de les tuer directement .

Applications De Recherche Scientifique

Cephacetrile sodium has several scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporins.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

Mécanisme D'action

Target of Action

Cephacetrile Sodium, also known as Cefacetrile Sodium, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival and growth .

Mode of Action

Cephacetrile Sodium interacts with its targets by binding to these penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of this process disrupts the structural integrity of the bacterial cell wall, leading to its weakening .

Biochemical Pathways

The primary biochemical pathway affected by Cephacetrile Sodium is the bacterial cell wall synthesis pathway. By inhibiting this pathway, Cephacetrile Sodium prevents the formation of a complete and functional bacterial cell wall . The downstream effect of this action is the initiation of cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Pharmacokinetics

The pharmacokinetic properties of Cephacetrile Sodium include its absorption, distribution, metabolism, and excretion (ADME). The volume of distribution is between 0.2 to 0.5L/kg . It has a protein binding capacity of 23 to 38% . The elimination half-life of Cephacetrile Sodium is approximately 1.2 hours . It is primarily excreted via the kidneys .

Result of Action

The primary molecular effect of Cephacetrile Sodium’s action is the disruption of the bacterial cell wall synthesis. This disruption leads to a weakened cell wall, making the bacterial cell susceptible to lysis . On a cellular level, this results in the death of the bacterial cell, thereby helping to control the bacterial infection .

Safety and Hazards

Cephacetrile sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Cephacetrile sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, cephacetrile sodium inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity against susceptible bacterial strains.

Cellular Effects

Cephacetrile sodium affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death. In mammalian cells, cephacetrile sodium has minimal direct effects but can influence cellular processes indirectly by eliminating bacterial infections. This can result in reduced inflammation and improved cellular function in infected tissues .

Molecular Mechanism

The molecular mechanism of cephacetrile sodium involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final stage of cell wall synthesis, preventing the formation of cross-links between peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Cephacetrile sodium’s bactericidal action is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cephacetrile sodium can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that cephacetrile sodium can maintain its antibacterial activity for extended periods when stored properly. Its effectiveness may diminish over time if exposed to unfavorable conditions .

Dosage Effects in Animal Models

The effects of cephacetrile sodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, cephacetrile sodium can cause toxic effects such as nephrotoxicity and gastrointestinal disturbances. It is crucial to administer the appropriate dosage to achieve the desired therapeutic effect while minimizing the risk of toxicity .

Metabolic Pathways

Cephacetrile sodium is primarily excreted unchanged via the urine. It undergoes minimal metabolism, with desacetylcefacetrile being the only significant metabolite detected. The metabolic pathways of cephacetrile sodium involve renal excretion, with the majority of the administered dose being eliminated within a few hours .

Transport and Distribution

Cephacetrile sodium is distributed within cells and tissues through the bloodstream. It attains high serum levels and is rapidly excreted via the urine. The compound has a volume of distribution (Vd) of 0.2 to 0.5 L/kg, indicating limited distribution within the body. Protein binding of cephacetrile sodium ranges from 23% to 38%, which affects its transport and distribution within the body .

Subcellular Localization

The subcellular localization of cephacetrile sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within mammalian cells. Its activity is confined to the bacterial cell wall, where it inhibits cell wall synthesis and leads to bacterial cell death .

Méthodes De Préparation

Le céphacétrile sodique est synthétisé par réaction de l'acide 7-aminocephalosporanique avec le chlorure de cyanoacétyle en présence de tributylamine . Cette réaction a lieu dans des conditions contrôlées pour garantir la bonne formation de la structure céphalosporine. Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, avec des étapes supplémentaires pour la purification et le contrôle qualité afin de répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Le céphacétrile sodique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du cycle céphalosporine, modifiant potentiellement ses propriétés antibiotiques.

Réduction : Les réactions de réduction peuvent affecter les groupes fonctionnels attachés au noyau céphalosporine.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans la molécule.

Hydrolyse : Cette réaction implique la dégradation du composé en présence d'eau, conduisant à la formation de différents produits.

Applications de la recherche scientifique

Le céphacétrile sodique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des céphalosporines.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouveaux antibiotiques.

Mécanisme d'action

Le céphacétrile sodique exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, empêchant les étapes finales de la synthèse de la paroi cellulaire. Cette inhibition conduit à la lyse cellulaire, médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . Les cibles moléculaires primaires sont les protéines de liaison à la pénicilline 1A et 1B dans des bactéries comme Escherichia coli .

Comparaison Avec Des Composés Similaires

Le céphacétrile sodique est similaire aux autres céphalosporines de première génération, telles que la céphalotine et la céphaloridine. Il possède des propriétés uniques qui le rendent efficace contre une gamme plus large de souches bactériennes. Contrairement à certaines autres céphalosporines, le céphacétrile sodique est moins néphrotoxique, ce qui en fait une option plus sûre pour les patients ayant des problèmes rénaux . De plus, son activité à large spectre et sa nature bactériostatique le distinguent des autres antibiotiques de la même classe .

Composés similaires

- Céphalotine

- Céphaloridine

- Céfazoline

- Céphalexine

Propriétés

IUPAC Name |

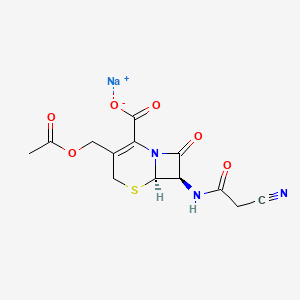

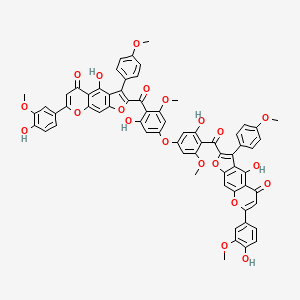

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRUTWHNMMJEK-WYUVZMMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

361.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-41-0 | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cephacetrile sodium exert its antibacterial effect?

A1: Cephacetrile sodium, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] While the provided research doesn't delve into the specific interactions of Cephacetrile sodium with its target, it is known to target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell death.

Q2: What analytical methods are commonly used to quantify Cephacetrile sodium?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for the rapid and accurate determination of Cephacetrile sodium in both bulk form and dosage forms. [] This method offers advantages over microbiological assays, particularly in terms of speed and the ability to differentiate Cephacetrile from its degradation products and synthesis by-products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,9S)-7-[(2R,3R,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1260300.png)

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)